4-Fluoro-2,3-dimethylaniline
Overview
Description
4-Fluoro-2,3-dimethylaniline is a chemical compound that is of interest in various fields of chemistry and materials science. While the provided papers do not directly discuss 4-Fluoro-2,3-dimethylaniline, they do provide insights into related compounds and their applications, which can be useful for understanding the broader context of fluoroaniline derivatives.
Synthesis Analysis
The synthesis of related fluorinated compounds is highlighted in the first paper, where N-protected 4-fluoropyrrolidine derivatives are synthesized using a double fluorination method. This method involves the use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) and has been shown to be efficient for preparing enantiomerically pure compounds, which are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Fluoro-2,3-dimethylaniline, such as the 4-fluoropyrrolidine derivatives mentioned in the first paper, is crucial for their function in medicinal applications. The stereochemistry and purity of these compounds are important for their activity and selectivity in biological systems .
Chemical Reactions Analysis
The first paper describes the conversion of 4-fluoropyrrolidine-2-carbonyl fluorides into various intermediates, including amides, Weinreb amides, esters, and carbonitriles. These reactions are facilitated by the fluorine atoms in the molecules, which can influence the reactivity and stability of the intermediates .
Physical and Chemical Properties Analysis
The second paper discusses the synthesis of polyimides derived from a monomer that includes 2,6-dimethylaniline units. These polyimides exhibit high optical transparency, good thermal properties, and low refractive indices due to their high fluorine content. The thermal decomposition temperatures and glass transition temperatures of these materials indicate their potential for use in high-performance applications .
Scientific Research Applications
Electronic Spectra and Excited-State Dynamics
4-Fluoro-N,N-dimethylaniline (FDMA) has been studied for its electronic transitions and photo-induced intramolecular charge transfer mechanisms. Dual fluorescence from a π π ∗ state and a twisted intramolecular charge transfer (TICT) state in different solvents like n-hexane and acetonitrile has been observed. These states are in thermal equilibrium at room temperature, indicating complex excited-state dynamics (Fujiwara et al., 2013).
Fluorescence Behavior
Contradicting studies on FDMA's fluorescence behavior led to an investigation using quantum chemical methods. It was found that FDMA relaxes to a linear, almost planar S1 state minimum, with no evidence of a twisted intramolecular charge transfer (TICT) S1 state minimum (Bohnwagner & Dreuw, 2017).
Synthesis and Properties of Benzene-Fluorinated Quinolinones
A study detailed the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, demonstrating their photofluorescent properties and cytotoxic effects against various tumor cells. This research indicates potential applications in the field of fluorescent materials and cancer research (Politanskaya et al., 2015).
Photodehalogenation and Intermediate Formation
Research into the photodehalogenation of fluoro or chlorobenzene derivatives, including FDMA, led to the generation of triplet and singlet phenyl cations and potentially benzyne. This has implications for understanding the chemical reactions and product formation in the presence of various substituents (Protti et al., 2012).
Absence of Intramolecular Charge Transfer in FDMA
A study addressing the contradictory reports on FDMA's fluorescence behavior found only a single fluorescence from a locally excited (LE) state, challenging previous claims of dual LE + ICT emission. This finding has implications for the understanding of FDMA's electronic structure and behavior in different environments (Zachariasse et al., 2017).
Synthesis of Polyamides and Polyimides
FDMA was involved in the synthesis of a new diamine monomer, which was used to produce novel polyamides and polyimides. This indicates its utility in the development of new polymeric materials with potential applications in various industries (Liaw et al., 2002).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2,3-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMJLYCMLAPNDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590907 | |
Record name | 4-Fluoro-2,3-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2,3-dimethylaniline | |
CAS RN |
1737-68-4 | |
Record name | 4-Fluoro-2,3-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-fluoro-1,2-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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